Ethyl N-(methylcarbamothioylamino)carbamate
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Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the search results, it’s important to note that esters, a group to which this compound belongs, typically undergo reactions such as hydrolysis, which can be catalyzed by either an acid or a base . In acidic hydrolysis, water splits the ester bond, and the products are a carboxylic acid and an alcohol . In basic hydrolysis, also known as saponification, the products are a carboxylate salt and an alcohol .Scientific Research Applications
Synthesis of Derivatives
Hydrazinecarboxylic acid derivatives, including ethyl esters, serve as starting materials for various synthetic routes. For instance, they are pivotal in preparing azo-esters, amides, azides, and hydrazides. These compounds are essential in studying the stability and reactivity of nitrohydrazines towards nitric acid, offering insights into their potential applications in more complex chemical syntheses (Vogelesang, 2010).
One-Pot Synthesis Applications
The reagent has been successfully applied in the one-pot synthesis of 4-substituted 2,4-dihydro-3H-1,2,4-triazolin-3-ones from readily available primary alkyl and aryl amines. This process is noted for its mildness and efficiency, especially in forming sterically hindered triazolinones, highlighting its utility in synthesizing potentially bioactive molecules (Shao et al., 2006).
Pharmaceutical Intermediates
Ethyl esters of hydrazinecarboxylic acid are integral in synthesizing pharmaceutical intermediates, such as 5-amino derivatives of ethyl 2-methylthiothieno-[2,3-d]pyrimidine-6-carboxylate. These intermediates are further reacted with hydrazine to create novel compounds with potential therapeutic applications (Tumkyavichyus & Matulyauskene, 1987).
Analgesic Activity Research
Research into new pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety has shown that treatment with hydrazine hydrate produces compounds screened for analgesic activity. This application underscores the role of hydrazinecarboxylic acid derivatives in developing new pain management therapies (Saad et al., 2011).
Isoquinolinones Synthesis
The metalation of 2-(2-methylphenyl)hydrazinecarboxylic acid esters and subsequent reactions have been employed to synthesize 3-substituted-1(2H)-isoquinolinones. This process highlights the versatility of hydrazinecarboxylic acid derivatives in synthesizing heterocyclic compounds, which are crucial in pharmaceutical research (Koller et al., 1996).
Mechanism of Action
Target of Action
The primary target of Ethyl N-(methylcarbamothioylamino)carbamate is Shiga-like toxin 1 subunit B . This target is a bacteriophage H30 .
Mode of Action
It is known that carbamates, a class of compounds to which this compound belongs, act byinhibition of acetylcholinesterase (AChE) .
Pharmacokinetics
They are rapidly absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Carbamates have been shown to initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .
Properties
IUPAC Name |
ethyl N-(methylcarbamothioylamino)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2S/c1-3-10-5(9)8-7-4(11)6-2/h3H2,1-2H3,(H,8,9)(H2,6,7,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKDONBYFRNJST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC(=S)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497479 |
Source
|
Record name | Ethyl 2-(methylcarbamothioyl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80497479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53065-50-2 |
Source
|
Record name | Ethyl 2-(methylcarbamothioyl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80497479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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